molecular formula C6H2BrClFI B1437856 1-Bromo-2-chloro-3-fluoro-4-iodobenzene CAS No. 1000573-03-4

1-Bromo-2-chloro-3-fluoro-4-iodobenzene

Cat. No. B1437856
CAS RN: 1000573-03-4
M. Wt: 335.34 g/mol
InChI Key: KORMQSNUPWNOLD-UHFFFAOYSA-N
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Description

“1-Bromo-2-chloro-3-fluoro-4-iodobenzene” is a halogenated benzene derivative . It has a molecular formula of CHBrClFI, an average mass of 335.340 Da, and a monoisotopic mass of 333.805695 Da .


Molecular Structure Analysis

The molecule consists of a benzene ring substituted with four different halogens: bromine (Br), chlorine (Cl), fluorine (F), and iodine (I) . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name.


Physical And Chemical Properties Analysis

This compound has a density of 2.3±0.1 g/cm³. It has a boiling point of 277.1±35.0 °C at 760 mmHg. The vapour pressure is 0.0±0.5 mmHg at 25°C. The enthalpy of vaporization is 49.5±3.0 kJ/mol. The flash point is 121.4±25.9 °C .

Scientific Research Applications

  • Vibrational Spectra Analysis : One of the applications is in the analysis of vibrational spectra of halobenzene cations. A study by Kwon, Kim, and Kim (2002) investigated the vibrational spectra in the ground and excited electronic states of halobenzene cations, including fluoro-, chloro-, bromo-, and iodobenzene, using mass-analyzed threshold ionization spectrometry (Kwon, Kim & Kim, 2002).

  • SNAr Reaction Mechanism : The compound is also relevant in the study of the mechanism of SNAr (nucleophilic aromatic substitution) reactions. Onyido and Hirst (1991) explored the influence of steric and electronic effects on the SNAr reactions in dimethyl sulphoxide, using related compounds (Onyido & Hirst, 1991).

  • Radiolysis Studies : Another application is in the field of radiolysis, where Naik and Mohan (2005) used ion-chromatographic techniques to estimate the halide ion yield formed from the reaction of radicals with various dihalobenzenes, including 1-bromo-2-chloro-3-fluoro-4-iodobenzene (Naik & Mohan, 2005).

  • Electrochemical Fluorination Studies : The compound also finds application in electrochemical fluorination studies. Horio et al. (1996) investigated the mechanism of formation of various fluorinated compounds during the electrolysis of halobenzenes (Horio et al., 1996).

  • Photochemical Reaction Studies : In the field of photochemistry, the compound is used in studying the photochemical reactions of acyl iodides with aryl halides. Voronkov et al. (2013) conducted a study on this, examining the reaction patterns and products (Voronkov et al., 2013).

  • Complex Formation with Cyclodextrins : The interaction and complex formation of halobenzenes, including 1-Bromo-2-chloro-3-fluoro-4-iodobenzene, with cyclodextrins in an aqueous medium is another application. Takuma, Deguchi, and Sanemasa (1990) found that the formation constants for cyclodextrins with halobenzenes increase with the size of the halogen atom (Takuma, Deguchi & Sanemasa, 1990).

Safety and Hazards

The compound may cause skin and eye irritation. Therefore, it is recommended to use personal protective equipment, including gloves and eye protection, when handling this compound .

properties

IUPAC Name

1-bromo-2-chloro-3-fluoro-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFI/c7-3-1-2-4(10)6(9)5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORMQSNUPWNOLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)Cl)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661536
Record name 1-Bromo-2-chloro-3-fluoro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-chloro-3-fluoro-4-iodobenzene

CAS RN

1000573-03-4
Record name 1-Bromo-2-chloro-3-fluoro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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